3-(Trifluoroprop-1-YN-1-YL)aniline

CAS No.:

Cat. No.: VC16550553

Molecular Formula: C9H6F3N

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3N |

|---|---|

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | 3-(3,3,3-trifluoroprop-1-ynyl)aniline |

| Standard InChI | InChI=1S/C9H6F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,13H2 |

| Standard InChI Key | LPDTZKMRZYTUBQ-UHFFFAOYSA-N |

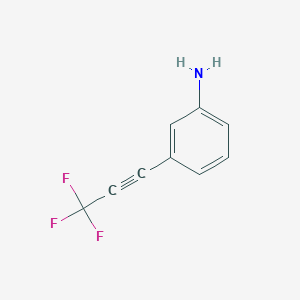

| Canonical SMILES | C1=CC(=CC(=C1)N)C#CC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for 3-(trifluoroprop-1-yn-1-yl)aniline is 3-(3,3,3-trifluoroprop-1-yn-1-yl)aniline, with the molecular formula C₉H₆F₃N. Its structure consists of an aniline group (benzene ring with an amine substituent) at the meta position relative to a propargyl group bearing a trifluoromethyl (-CF₃) moiety. The triple bond between C1 and C2 of the propargyl chain distinguishes it from its alkene analogs, such as 4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]aniline (CAS 1089296-90-1), which features a double bond .

Table 1: Key Identifiers for 3-(Trifluoroprop-1-yn-1-yl)aniline and Related Compounds

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 3-(trifluoroprop-1-yn-1-yl)aniline likely parallels methods used for analogous trifluoromethylated aromatics. A plausible pathway involves:

-

Sonogashira Coupling: Reacting 3-iodoaniline with 3,3,3-trifluoropropyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper iodide co-catalyst .

-

Protection-Deprotection Strategy: Shielding the amine group with a tert-butoxycarbonyl (Boc) group prior to coupling, followed by acidic deprotection to yield the final product .

Key Reaction:

In the synthesis of OP-3633, a glucocorticoid receptor antagonist, similar strategies were employed to introduce trifluoromethylated groups into steroid frameworks, highlighting the versatility of these methods in complex molecule assembly .

Structural and Conformational Analysis

X-ray crystallography of related compounds, such as mifepristone derivatives, reveals that trifluoromethyl groups induce significant conformational changes in molecular scaffolds. For example, the addition of a β-C10-methyl group in OP-3633 caused a 23° increase in the C9–C11–C21–C22 torsional angle, altering receptor binding selectivity . By analogy, the rigid propargyl group in 3-(trifluoroprop-1-yn-1-yl)aniline may enforce a linear geometry, reducing steric clashes in target binding pockets.

Pharmacological and Industrial Applications

Biological Activity

While direct pharmacological data for 3-(trifluoroprop-1-yn-1-yl)aniline are unavailable, its structural analogs demonstrate notable bioactivity:

-

Receptor Antagonism: Trifluoromethylated anilines are key intermediates in glucocorticoid (GR), progesterone (PR), and androgen receptor (AR) antagonists. For instance, OP-3633 exhibits a 70-fold selectivity for GR over PR due to steric effects from its trifluoromethyl group .

-

Antimicrobial Properties: Fluorinated anilines are explored as antibiotics and antivirals, with the CF₃ group enhancing membrane permeability and metabolic stability .

Table 2: Bioactivity of Selected Trifluoromethylated Anilines

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity (GR/PR) |

|---|---|---|---|

| OP-3633 | GR | 14.4 | 70 |

| 4-[(1E)-CF₃-Propenyl]aniline | GR | 5.6 | 1.6 |

Future Directions and Research Gaps

Synthetic Challenges

Current limitations include the high cost of trifluoropropyne precursors and the need for safer catalytic systems. Advances in continuous-flow chemistry or electrochemical synthesis could address these issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume